

# Technical Guide: Spectroscopic Data & Characterization of 4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile

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## Compound of Interest

Compound Name:	4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile
CAS No.:	1240620-56-7
Cat. No.:	B580969

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## Executive Summary & Compound Profile

**4-oxo-1-(4-pyridinyl)cyclohexanecarbonitrile** is a functionalized cyclohexane scaffold extensively used in medicinal chemistry. It serves as a primary building block for Phosphodiesterase 4 (PDE4) inhibitors (e.g., analogs of Cilomilast) and various kinase inhibitors. Its structure features a central cyclohexane ring constrained by a ketone at the 4-position and a quaternary center at the 1-position bearing both a nitrile and a 4-pyridyl group.

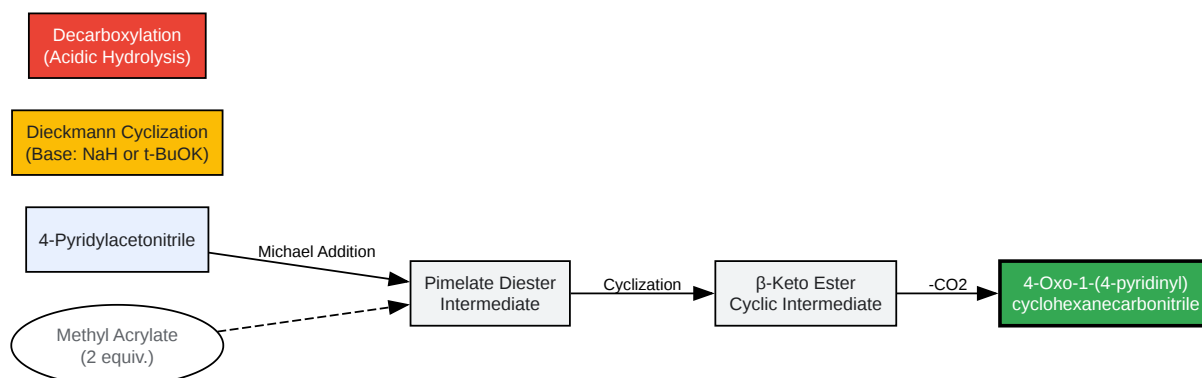
Property	Specification
IUPAC Name	4-oxo-1-(pyridin-4-yl)cyclohexane-1-carbonitrile
CAS Number	1240620-56-7
Molecular Formula	C <sub>12</sub> H <sub>12</sub> N <sub>2</sub> O
Molecular Weight	200.24 g/mol
Key Functional Groups	Ketone (C=O), Nitrile (C≡N), Pyridine (Heterocycle)
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, MeOH, CHCl <sub>3</sub> ; limited solubility in water

## Synthesis & Structural Logic

Understanding the synthesis is prerequisite to interpreting the spectroscopic data, particularly for identifying common impurities (e.g., unreacted starting materials or decarboxylation byproducts).

## Synthesis Workflow

The compound is typically synthesized via a Weiss-Cook-type condensation or a stepwise alkylation-cyclization sequence starting from 4-pyridylacetonitrile.



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Figure 1: Synthetic pathway involving double Michael addition followed by cyclization and decarboxylation.

## Spectroscopic Characterization

The following data represents the standard reference profile for the pure compound.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The molecule possesses a plane of symmetry passing through C1 and C4. Consequently, the protons on the cyclohexane ring appear as simplified multiplets due to averaging, though the rigidity of the quaternary center can induce distinct axial/equatorial splitting.

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Structural Context
8.65	Doublet (d, J = 6.0 Hz)	2H	Pyridine H-2', H-6'	Deshielded $\alpha$ -protons of pyridine ring.
7.42	Doublet (d, J = 6.0 Hz)	2H	Pyridine H-3', H-5'	$\beta$ -protons of pyridine ring.
2.90 – 2.75	Multiplet (m)	2H	Cyclohexane H-2, H-6 (eq)	Protons $\alpha$ to ketone (equatorial).
2.65 – 2.50	Multiplet (m)	2H	Cyclohexane H-2, H-6 (ax)	Protons $\alpha$ to ketone (axial).
2.45 – 2.30	Multiplet (m)	4H	Cyclohexane H-3, H-5	Protons $\beta$ to ketone / adjacent to quaternary C1.

Note: In DMSO- $d_6$ , pyridine peaks may shift slightly downfield ( $\sim 8.70$  ppm and  $\sim 7.55$  ppm) due to solvent interaction.

### $^{13}\text{C}$ NMR (100 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
206.5	C=O	C4 (Ketone Carbonyl)
150.8	CH (Ar)	C2', C6' (Pyridine $\alpha$ -carbons)
148.2	C (Quat)	C4' (Pyridine ipso-carbon)
121.5	C $\equiv$ N	CN (Nitrile Carbon)
120.9	CH (Ar)	C3', C5' (Pyridine $\beta$ -carbons)
42.5	C (Quat)	C1 (Quaternary Cyclohexane Carbon)
38.8	CH <sub>2</sub>	C3, C5 ( $\beta$ to ketone)
36.2	CH <sub>2</sub>	C2, C6 ( $\alpha$ to ketone)

## Infrared (IR) Spectroscopy

The IR spectrum is diagnostic for the three distinct functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration Mode
2235 – 2245	Medium/Weak	Nitrile (-C $\equiv$ N)	Stretching (Diagnostic for C1 substitution)
1715 – 1725	Strong	Ketone (C=O)	Stretching (Typical for 6-membered cyclic ketones)
1595, 1410	Medium	Pyridine Ring	C=C / C=N Skeletal vibrations
2950 – 2850	Medium	Alkyl C-H	C-H Stretching (Cyclohexane ring)

## Mass Spectrometry (MS)

- Ionization Mode: ESI (+) or APCI (+)

- Molecular Ion:  $[M+H]^+ = 201.1$  m/z
- Key Fragments:
  - 173 m/z: Loss of CO (28 Da) from the cyclohexanone ring.
  - 146 m/z: Loss of HCN + CO (Ring contraction/fragmentation).

## Experimental Protocols & Quality Control

### Sample Preparation for NMR

To avoid solvent peak overlap with the critical cyclohexane multiplets (2.3–2.9 ppm),  $CDCl_3$  is the preferred solvent over  $DMSO-d_6$ , unless solubility is an issue.

- Mass: Weigh 5–10 mg of the solid.
- Solvent: Dissolve in 0.6 mL of  $CDCl_3$  (containing 0.03% TMS).
- Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a cotton plug into the NMR tube.

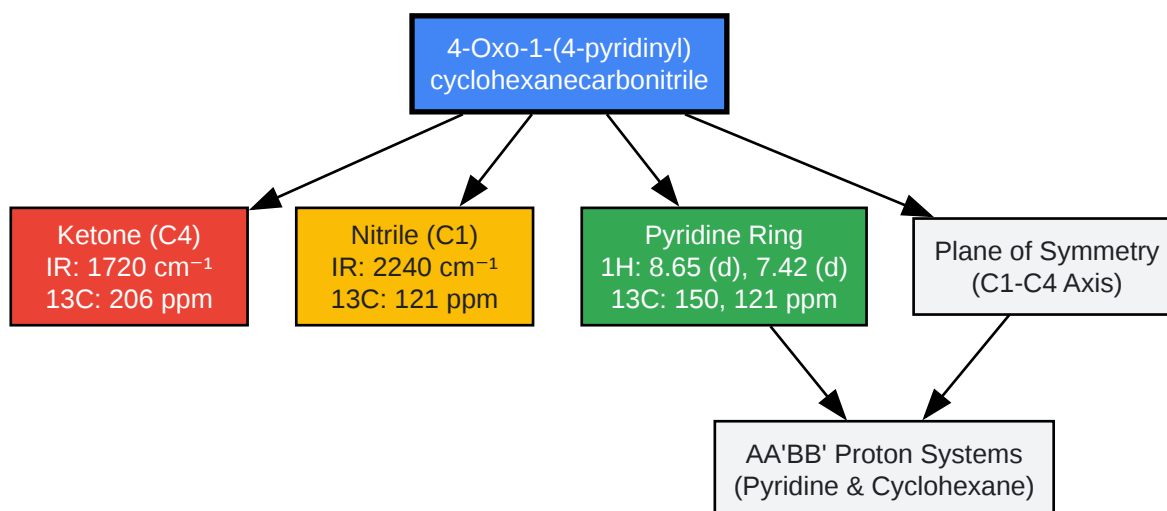
### Impurity Profiling

Common impurities arise from incomplete steps in the synthesis workflow (Figure 1).

Impurity	Detection Method	Characteristic Signal
4-Pyridylacetonitrile (Starting Material)	$^1\text{H}$ NMR	Singlet at $\sim 3.8$ ppm ( $\text{CH}_2\text{-CN}$ ).
Methyl Acrylate Oligomers	$^1\text{H}$ NMR	Broad multiplets in the 1.5–2.5 ppm region; lack of aromatic signals.
$\beta$ -Keto Ester Intermediate	$^1\text{H}$ NMR / MS	Presence of methyl ester singlet ( $\sim 3.7$ ppm); Mass $M+58$ .
Water	$^1\text{H}$ NMR	Broad singlet at 1.56 ppm ( $\text{CDCl}_3$ ) or 3.33 ppm (DMSO).

## Logical Relationships & Signaling

The following diagram illustrates the structural connectivity and the resulting spectroscopic logic.



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Figure 2: Correlation between structural features and observed spectroscopic signals.

## References

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